Archangelicin

Description

Contextual Background of Angelica Species in Phytochemical Research

Botanical Origins and Global Distribution of Angelica archangelica L. and Related Taxa

The genus Angelica belongs to the Apiaceae family and encompasses a wide range of biennial and perennial herbs. nih.gov Among these, Angelica archangelica L., commonly known as garden angelica or Norwegian angelica, is a prominent species in phytochemical research. wikipedia.org Its native range extends across the temperate and subarctic regions of the Northern Hemisphere, including Greenland, Iceland, and much of Europe and Western Siberia. ncsu.edukew.orgcolplanta.org The plant is believed to have been introduced to the United Kingdom in the 16th century from northern latitudes. slu.se

Angelica archangelica thrives in damp soil, often found near rivers and in moist inland environments. wikipedia.orgslu.se It is widely cultivated and has become naturalized in many northern temperate regions. ncsu.educolplanta.org The species is typically divided into two subspecies: subsp. archangelica and subsp. litoralis. These subspecies exhibit morphological differences and have distinct distributions and habitats. Subsp. archangelica is more prevalent in the northern parts of its range, including Central and Western Europe, Greenland, and from Northern and Eastern Europe to eastern Siberia. slu.se In contrast, subsp. litoralis is found along the seashores of northern Europe. helsinki.fi

Several other Angelica species are also significant in phytochemical studies and traditional medicine. Angelica sinensis, known as "dong quai," and Angelica dahurica are widely used in Asia. nih.govverywellhealth.comfrontiersin.org Angelica gigas is utilized in traditional Korean medicine, while Angelica acutiloba is prominent in Japan. nih.gov The global distribution of the Angelica genus spans Asia, Europe, and North America, with a significant number of species found in China. nih.gov

Table 1: Geographic Distribution of Key Angelica Species

| Species | Native and Cultivated Regions |

| Angelica archangelica | Native to Greenland, Iceland, Europe, and Western Siberia. Cultivated in France, Hungary, Romania, Bulgaria, Germany, and Poland. wikipedia.orgncsu.edukew.org |

| Angelica sinensis | Primarily found in China. nih.gov |

| Angelica dahurica | Widely distributed in Eastern, Northern, and Southeastern Asia, including China, Korea, and Japan. nih.govfrontiersin.org |

| Angelica gigas | Used in Korean traditional medicine. nih.gov |

| Angelica acutiloba | Traditionally used in Japan. nih.gov |

Ethnobotanical Significance and Traditional Research Paradigms Relevant to Angelica Constituents

The use of Angelica species in traditional medicine dates back centuries, with a rich history of ethnobotanical applications across various cultures. Angelica archangelica, in particular, was highly valued in Europe for its perceived medicinal and even magical properties. ncsu.edu It was believed to ward off evil and protect against contagious diseases. ncsu.edu The name "archangelica" is said to have originated from the belief that an archangel revealed the plant's medicinal virtues to humanity. ncsu.edu

In Scandinavian countries, Angelica archangelica has been cultivated since at least the 12th century for both medicinal and culinary purposes. wikipedia.orgdrugs.com The Sámi people of Northern Europe have a long history of using it as a vegetable and medicinal herb. slu.se Traditional uses of A. archangelica include treating digestive issues, nervous headaches, fevers, skin rashes, and respiratory problems. ncsu.edusrce.hrmdpi.com The roots, seeds, and stems have all been utilized, with the roots and seeds often used to flavor liqueurs like Bénédictine and Chartreuse. colplanta.orgextrasynthese.com

In Asia, other Angelica species hold significant cultural and medicinal importance. Angelica dahurica root has a long history of use in China for treating ailments such as headaches, toothaches, and skin conditions. nih.govfrontiersin.org In traditional Chinese medicine, Angelica sinensis is often referred to as "women's ginseng" and is used for gynecological disorders. nih.gov Similarly, Angelica gigas in Korea and Angelica acutiloba in Japan are traditionally used for anemia and gynecological issues. nih.gov

The traditional uses of Angelica plants have guided modern phytochemical research, prompting investigations into the bioactive compounds responsible for their reputed therapeutic effects. This has led to the isolation and study of numerous constituents, including the furanocoumarin archangelicin (B1665600).

Table 2: Traditional Uses of Various Angelica Species

| Species | Traditional Uses |

| Angelica archangelica | Digestive aid, treatment for nervous headaches, fever, skin rashes, rheumatism, and respiratory ailments. ncsu.edusrce.hrmdpi.com Flavoring for liqueurs. colplanta.orgextrasynthese.com |

| Angelica dahurica | Treatment for colds, headaches, toothaches, sinusitis, and skin diseases. nih.govfrontiersin.org |

| Angelica sinensis | Used for gynecological conditions, anemia, and constipation. nih.gov |

| Angelica gigas | Employed for anemia, gynecological disorders, and as a tonic. nih.gov |

| Angelica acutiloba | Traditionally used for gynecological diseases and anemia. nih.gov |

This compound within the Furanocoumarin Chemical Class

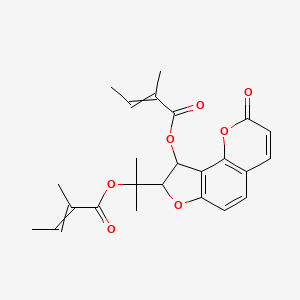

Structural Classification as a Furanocoumarin/Dihydrofuranocoumarin

This compound is classified as a dihydrofuranocoumarin. srce.hrresearchgate.netresearchgate.net Coumarins are a class of phenolic compounds characterized by a benzopyran-2-one nucleus. researchgate.net Furanocoumarins are a subgroup of coumarins that have a furan (B31954) ring fused to the coumarin (B35378) structure. researchgate.net

The classification of furanocoumarins is further divided into two main types based on the position of the furan ring attachment:

Linear furanocoumarins (psoralens): The furan ring is attached at carbons 6 and 7 of the coumarin nucleus. researchgate.net

Angular furanocoumarins (angelicins): The furan ring is attached at carbons 7 and 8. researchgate.net

This compound is specifically an angular dihydrofuranocoumarin, meaning it has a reduced (dihydro) furan ring fused in an angular fashion to the coumarin backbone. researchgate.netresearchgate.net This structural characteristic distinguishes it from other furanocoumarins like psoralen (B192213) and angelicin (B190584). researchgate.net The parent compound for many complex coumarins is often considered to be umbelliferone (B1683723) (7-hydroxycoumarin). researchgate.net The structural diversity of these compounds often arises from the presence and modification of isoprenoid chains attached to the core structure. researchgate.net

Historical Context of this compound Isolation and Characterization from Natural Sources

This compound has been identified and isolated from various parts of Angelica archangelica, particularly the roots and seeds. wikipedia.orghelsinki.fisrce.hr Early phytochemical investigations of A. archangelica revealed a rich composition of secondary metabolites, with furanocoumarins being a predominant class. srce.hr

The isolation of this compound was reported in scientific literature as early as the mid-1960s. One of the initial reports on the constitution of this compound described its isolation from the root of Angelica archangelica. helsinki.fi Subsequent research has consistently identified this compound as a key constituent of this plant. wikipedia.orgsrce.hr

Modern analytical techniques have been instrumental in the isolation and characterization of this compound. For instance, researchers have used methods like vacuum liquid chromatography (VLC) and preparative thin-layer chromatography (PTLC) to isolate this compound from extracts of A. archangelica seeds. srce.hr The structural elucidation of this compound has been accomplished through various spectroscopic methods, including UV, IR, mass spectrometry (MS), and comprehensive 2D nuclear magnetic resonance (NMR) analyses, which have provided unequivocal assignment of its chemical shifts. srce.hr this compound is one of several coumarins, including bergapten (B1666803), xanthotoxin, and imperatorin (B1671801), that are commonly found in A. archangelica. srce.hrmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H26O7 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[8-[2-(2-methylbut-2-enoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 2-methylbut-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)30-20-18-16(11-9-15-10-12-17(25)29-19(15)18)28-21(20)24(5,6)31-23(27)14(4)8-2/h7-12,20-21H,1-6H3 |

InChI Key |

RVGGCRQPGKFZDS-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C(=CC)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C(=CC)C |

Synonyms |

archangelicin |

Origin of Product |

United States |

Phytochemical Investigations and Isolation of Archangelicin

Isolation Methodologies from Plant Materials

The isolation of archangelicin (B1665600) is a multi-step process that begins with the careful selection of plant material, often the seeds or roots of Angelica archangelica, and proceeds through extraction and chromatographic purification.

Extraction Techniques for this compound from Angelica Tissues

The initial step in isolating this compound involves its extraction from the plant matrix. Various solvents and techniques are employed to efficiently draw out coumarins and other secondary metabolites.

Solvent Extraction : This is a common and foundational technique. Research has shown that ground seeds of Angelica archangelica can be sequentially extracted with solvents of increasing polarity. An n-hexane extract, in particular, has proven effective for isolating non-polar coumarins, including this compound. researchgate.net In one procedure, ground seeds were extracted with n-hexane, and this extract yielded a precipitate containing a mixture of coumarins upon standing at room temperature. nih.gov Other solvents like ethyl acetate (B1210297), chloroform, and methanol (B129727) have also been utilized in the broader extraction of compounds from Angelica root. scielo.brresearchgate.net Optimization studies for methanol extraction from A. archangelica roots have identified optimal conditions, such as a temperature of 60°C and an extraction time of 36 hours, to maximize the yield of active constituents. mdpi.comnih.gov

Supercritical CO₂ Extraction : A more advanced and environmentally friendly technique, supercritical carbon dioxide (CO₂) extraction, is also used. scielo.brresearchgate.net This method utilizes CO₂ in a supercritical state, where it possesses properties of both a liquid and a gas, allowing it to act as a solvent. scielo.br This technique is effective for extracting essential oils and other lipophilic compounds from plant materials like Angelica root. researchgate.net

Chromatographic Separation and Purification Strategies for this compound

Following extraction, the crude mixture contains numerous compounds, necessitating sophisticated chromatographic techniques to isolate this compound in a pure form.

Vacuum Liquid Chromatography (VLC) : The crude n-hexane extract is often first subjected to VLC. This technique uses a silica (B1680970) gel stationary phase and a mobile phase of increasing polarity (e.g., gradients of n-hexane and ethyl acetate) to achieve a preliminary separation of the components into different fractions. researchgate.netnih.gov

Preparative Thin-Layer Chromatography (PTLC) : Fractions obtained from VLC that are rich in this compound are further purified using PTLC. researchgate.netnih.gov For instance, a VLC fraction eluted with 25% ethyl acetate in n-hexane was subjected to PTLC with a mobile phase of 20% ethyl acetate in n-hexane to yield pure this compound. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) : For more complex separations, HPLC is a powerful tool. Studies on separating coumarins from Archangelica officinalis have utilized reversed-phase (RP-18) HPLC systems, sometimes in combination with normal-phase TLC, to achieve complete separation of the various coumarins present in the extract. semanticscholar.org

Structural Elucidation and Spectroscopic Characterization of this compound

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are crucial for assigning all proton and carbon signals unequivocally. researchgate.netsemanticscholar.org

Comprehensive 2D NMR analyses are essential to distinguish this compound from its structural isomer, anomalin. nih.gov Key 2D NMR experiments include:

Heteronuclear Multiple Bond Coherence (HMBC) : This experiment is particularly informative, as it reveals long-range correlations between protons and carbons (typically over two or three bonds). Specific HMBC correlations from proton H-11 to carbons C-7, C-8, C-14, and C-15, and from proton H-12 to carbons C-1'', C-9, C-7, and C-13, are critical for confirming the angular dihydrofuranocoumarin structure of this compound. researchgate.netnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique identifies protons that are close to each other in space. A key NOE interaction observed between H-11 and H-12 in the NOESY spectrum further supports the assigned structure of this compound. nih.gov

The detailed NMR data provide a complete picture of the molecular skeleton.

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) (Note: Data derived from comprehensive 2D NMR analyses) researchgate.net

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH), Multiplicity, J (Hz) |

| 2 | 161.4 | - |

| 3 | 113.1 | 6.25, d, J=9.5 |

| 4 | 143.5 | 7.64, d, J=9.5 |

| 5 | 126.3 | 7.33, d, J=8.5 |

| 6 | 115.1 | 6.81, d, J=8.5 |

| 7 | 163.6 | - |

| 8 | 113.3 | - |

| 9 | 151.6 | - |

| 10 | 112.9 | - |

| 11 | 88.7 | 5.30, d, J=5.0 |

| 12 | 68.0 | 7.09, d, J=5.0 |

| 13 | 81.0 | - |

| 14 | 22.8 | 1.64, s |

| 15 | 24.8 | 1.70, s |

| 1' | 167.3 | - |

| 2' | 127.0 | - |

| 3' | 139.3 | 6.00, qq, J=7.0, 1.5 |

| 4' | 15.7 | 1.81, dq, J=7.0, 1.5 |

| 5' | 20.3 | 1.93, qd, J=1.5, 1.5 |

| 1'' | 165.6 | - |

| 2'' | 128.8 | - |

| 3'' | 137.5 | 5.95, qq, J=7.0, 1.5 |

| 4'' | 15.6 | 1.78, dq, J=7.0, 1.5 |

| 5'' | 20.6 | 1.92, qd, J=1.5, 1.5 |

Mass Spectrometry and Other Spectroscopic Techniques (UV, IR) in this compound Structure Confirmation

In conjunction with NMR, other spectroscopic methods provide complementary data to confirm the structure. researchgate.netnih.gov

Mass Spectrometry (MS) : This technique provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. Chemical Ionisation Mass Spectrometry (CIMS) has been used to analyze this compound. researchgate.netnih.gov

Ultraviolet (UV) Spectroscopy : The UV spectrum of this compound, typically recorded in methanol, shows absorption maxima that are characteristic of the coumarin (B35378) chromophore, a key structural feature of the molecule. researchgate.net

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of specific functional groups. Absorption bands in the IR spectrum of this compound confirm the presence of carbonyl groups (from the lactone and ester moieties) and aromatic C=C bonds, which are consistent with its coumarin structure. researchgate.net

Interactive Table: Physical and Spectroscopic Data for this compound researchgate.net

| Technique | Data |

| UV λmax (MeOH) | 218, 248, 258, 300 nm |

| IR νmax (KBr) | 1729, 1618, 1578, 1383, 1238, 1148, 882 cm⁻¹ |

| CIMS m/z | 429 [M+H]⁺ |

| Optical Rotation | -119° (c 0.002, CHCl₃) |

Quantitative Analysis of this compound in Botanical Samples

The quantification of this compound and other marker compounds in botanical samples is essential for quality control and standardization of herbal materials and products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.

A fully validated HPLC method coupled with a diode-array detector (HPLC-DAD) has been established for the quantitative analysis of marker compounds in various Angelica species, including A. gigas, A. sinensis, and A. acutiloba. nih.gov Such methods are validated for several key parameters to ensure their reliability:

Linearity : The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specific range. semanticscholar.org

Accuracy : This is determined by recovery studies, ensuring the method can accurately measure the known amount of a compound added to a sample. semanticscholar.org

Precision : Assessed at intra-day and inter-day levels, this confirms the reproducibility of the results.

Robustness : The method's ability to remain unaffected by small, deliberate variations in parameters provides confidence in its reliability.

In addition to HPLC, quantitative ¹H-NMR (qHNMR) spectroscopy has been utilized for the determination of furanocoumarins, including this compound (referred to as akangelicin), in Angelica dahurica. This method uses an internal standard for precise quantification, offering an alternative and powerful tool for analyzing the chemical content of plant extracts. nih.gov

Biosynthesis, Biotransformation, and Chemical Synthesis of Archangelicin

Biosynthetic Pathways of Furanocoumarins Pertaining to Archangelicin (B1665600)

The biosynthesis of furanocoumarins like this compound is a multi-step process involving precursor compounds and a series of enzymatic reactions. ajrconline.orgmdpi.com This pathway is a branch of the larger phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites. ajrconline.orgnih.gov

Precursor Compounds and Key Enzymatic Steps

The journey to this compound begins with the amino acid L-phenylalanine, which is produced via the shikimate pathway. mdpi.com Phenylalanine is then converted to trans-cinnamic acid through a deamination reaction catalyzed by phenylalanine ammonia-lyase (PAL). nih.gov Subsequent hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) yields p-coumaric acid. nih.gov

A critical precursor for both linear and angular furanocoumarins is umbelliferone (B1683723) (7-hydroxycoumarin). mdpi.comnih.gov The formation of umbelliferone from p-coumaric acid involves several enzymatic steps. From umbelliferone, the pathway diverges to form either linear or angular furanocoumarins. mdpi.com

For angular furanocoumarins such as angelicin (B190584), the biosynthesis proceeds through the prenylation of umbelliferone at the 8-position, a reaction catalyzed by umbelliferone 8-dimethylallyltransferase (U8DT). researchgate.net This step utilizes dimethylallyl pyrophosphate (DMAPP), which is derived from the mevalonate (B85504) pathway, to form osthenol. ajrconline.orgmdpi.com Osthenol is then converted to (+)-columbianetin by columbianetin (B30063) synthase. mdpi.com The final step in the formation of the core angelicin structure is the conversion of (+)-columbianetin to angelicin, a reaction catalyzed by angelicin synthase. mdpi.comfrontiersin.org this compound is a derivative of angelicin, featuring additional ester side chains. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of the Angelicin Core

| Enzyme | Abbreviation | Reaction Catalyzed |

| Phenylalanine ammonia-lyase | PAL | L-phenylalanine → trans-cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | trans-cinnamic acid → p-coumaric acid |

| Umbelliferone 8-dimethylallyltransferase | U8DT | Umbelliferone + DMAPP → Osthenol |

| Columbianetin synthase | CS | Osthenol → (+)-columbianetin |

| Angelicin synthase | AS | (+)-columbianetin → Angelicin |

Genetic Regulation and Expression of Biosynthetic Enzymes

The production of furanocoumarins, including this compound, is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes is influenced by various factors, including developmental stage and environmental cues. mdpi.com For instance, higher concentrations of furanocoumarins are often found in younger plant tissues compared to mature ones. mdpi.com

Several families of transcription factors, such as MYB, bHLH, AP2, and WRKY, are known to play crucial roles in regulating the expression of genes involved in coumarin (B35378) biosynthesis. frontiersin.org These transcription factors can act as switches, turning gene expression on or off in response to specific signals. The identification of these regulatory genes is a key area of research, as it could enable the use of synthetic biology to produce these compounds in engineered microorganisms. uminho.ptfrontiersin.org

The genes for furanocoumarin biosynthesis appear to have evolved independently in different plant lineages, a phenomenon known as convergent evolution. researchgate.net This is supported by the finding that different enzymes can catalyze the same reaction in different plant families. researchgate.net

Factors Influencing this compound Accumulation in Plants and Cell Cultures

The amount of this compound and other furanocoumarins in plants is not static but can be influenced by a variety of internal and external factors. Understanding these factors is crucial for maximizing the yield of these compounds from natural sources.

Environmental and Agronomic Modulators of Secondary Metabolite Production

A range of environmental conditions can impact the production of secondary metabolites in plants. d-nb.infomaxapress.comnih.govmdpi.com These factors include:

Light: Light intensity, duration, and quality can all affect the biosynthesis of secondary metabolites. frontiersin.orgmdpi.com UV radiation, in particular, has been shown to increase the production of furanocoumarins in some plants. frontiersin.org

Temperature: Temperature fluctuations can modulate the activity of biosynthetic enzymes, thereby influencing the accumulation of secondary metabolites. maxapress.comresearchgate.net

Water Availability: Drought stress can trigger defense responses in plants, often leading to an increase in the production of secondary metabolites. researchgate.net

Soil Composition: The availability of nutrients in the soil is a critical factor for plant growth and metabolism. fao.org

Agronomic practices can also have a significant impact on the accumulation of secondary metabolites. researchgate.netmdpi.commdpi.com These practices include tillage, crop rotation, fertilization, and pest and disease control. researchgate.netmdpi.com The timing of harvest can also be a critical factor, as the concentration of secondary metabolites can vary depending on the developmental stage of the plant. mdpi.com

Table 2: Environmental and Agronomic Factors Affecting Secondary Metabolite Production

| Factor | Description |

| Environmental | |

| Light | Intensity, duration, and quality (e.g., UV radiation) can influence biosynthesis. |

| Temperature | Affects enzyme activity and metabolic rates. |

| Water | Drought stress can induce the production of defense compounds. |

| Soil Nutrients | The availability of essential minerals impacts overall plant health and metabolism. |

| Agronomic | |

| Tillage | Affects soil structure and nutrient availability. |

| Crop Rotation | Can influence soil health and pest pressure. |

| Fertilization | The application of nutrients can be optimized to enhance secondary metabolite production. |

| Harvest Time | The concentration of compounds can vary with the plant's developmental stage. |

Elicitation Strategies for Enhanced this compound Biosynthesis in In Vitro Cultures

Plant cell and tissue cultures offer a controlled environment for the production of secondary metabolites, independent of geographical and climatic constraints. nih.govirispublishers.commdpi.com Elicitation is a technique used to enhance the production of these compounds in in vitro cultures. nih.govconicet.gov.arnih.gov Elicitors are molecules that, when added to the culture medium, trigger defense responses in the plant cells, leading to an increased synthesis of secondary metabolites. nih.govconicet.gov.ar

Elicitors can be classified as either biotic or abiotic. irispublishers.com

Biotic elicitors are derived from biological sources, such as fungi, bacteria, or plant cell wall fragments. Examples include yeast extract, chitosan, and salicylic (B10762653) acid. nih.govmdpi.com

Abiotic elicitors are of non-biological origin and include physical factors and chemical compounds like metal salts and vanadyl sulphate. nih.gov

The effectiveness of an elicitor depends on several factors, including its concentration, the duration of exposure, and the specific plant cell line being used. conicet.gov.ar The optimization of these parameters is crucial for maximizing the yield of the target compound. conicet.gov.ar For example, different concentrations of an elicitor may be required to achieve maximum production in different plant species. conicet.gov.ar

Chemical Synthesis and Semisynthesis of this compound and its Analogs

While this compound is naturally produced in plants, chemical synthesis and semisynthesis provide alternative routes to obtain this compound and its analogs. google.comresearchgate.netgla.ac.uk These approaches are particularly valuable for producing compounds that are difficult to isolate from natural sources or for creating novel derivatives with potentially enhanced biological activities. wikipedia.orgnih.govnih.gov

Chemical synthesis involves the construction of the target molecule from simple, readily available starting materials. wikipedia.org This approach offers complete control over the molecular structure but can be a lengthy and complex process, especially for structurally intricate molecules like this compound.

Semisynthesis , on the other hand, starts with a naturally occurring compound that is structurally related to the target molecule. wikipedia.org This precursor is then chemically modified to yield the desired product. wikipedia.org For this compound, a possible semisynthetic route could involve isolating a precursor like angelicin and then introducing the necessary ester side chains through chemical reactions. This approach can be more efficient than total synthesis as it leverages the complex chemical architecture already present in the natural starting material. wikipedia.org The development of synthetic and semisynthetic methods is crucial for the exploration of the structure-activity relationships of this compound and its analogs. nih.govnih.gov

Total Synthesis Approaches to the this compound Core Structure

The total synthesis of this compound itself is a complex undertaking due to its dense stereochemistry and multiple functional groups. Research has primarily focused on constructing its fundamental framework, the angular furanocoumarin known as angelicin. The approaches to this core structure provide the critical foundation upon which the full molecule of this compound can be built through subsequent modifications.

A significant strategy in the synthesis of angular furanocoumarins like angelicin involves the benzannulation reaction of Fischer carbene complexes. acs.org A notable contribution in this area is the work of Wulff and his colleagues, who developed two distinct, regiocomplementary methods using chromium carbene complexes to construct the angelicin skeleton. acs.orgacs.org These approaches offer strategic control over the formation of the key ring systems.

Intermolecular Approach: The intermolecular synthesis involves the reaction of a [(2-furyl)(methoxy)methylene]pentacarbonylchromium(0) complex with an appropriate alkyne. acs.org The high degree of regioselectivity observed in this reaction is believed to be governed by the preferred conformation of an alkyne-carbene complex intermediate, ensuring the correct orientation for the formation of the angular ring system. acs.org

Intramolecular Approach: A more convergent intramolecular synthesis was also developed. This method utilizes a carbene complex where the alkyne component is tethered to the carbene ligand through an oxygen atom. acs.org The geometric constraints imposed by the tether reverse the regioselectivity of the annulation compared to the intermolecular approach. This "double reversal" in regiochemistry ultimately leads to the desired angular furanocoumarin skeleton. acs.org This intramolecular pathway provides a convergent route to a key phenol (B47542) intermediate, which serves as a branch point for the synthesis of both sphondin (B16643) and angelicin. acs.org The synthesis of angelicin is achieved when the phenol functionality of this intermediate is reduced. acs.org

Other general methods for synthesizing the furanocoumarin core exist, which can be broadly categorized by which part of the tricyclic system is constructed last:

Construction of the furan (B31954) ring onto a pre-existing coumarin scaffold. researchgate.net

Formation of the pyrone ring onto a benzofuran (B130515) precursor. researchgate.net

Simultaneous synthesis of both the furan and pyrone rings around a central benzene (B151609) ring. researchgate.net

The following table summarizes the key features of the chromium carbene-based approaches to the angelicin core.

| Approach | Key Reactants | Core Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Intermolecular Synthesis | [(2-Furyl)(methoxy)methylene]pentacarbonylchromium(0) and an alkyne (e.g., methyl 4-pentynoate) | Benzannulation | High regioselectivity controlled by the conformation of an alkyne-carbene intermediate. | acs.org |

| Intramolecular Synthesis | [(3-Furyl)[[alkynyl]oxy]carbene]pentacarbonylchromium(0) complex | Intramolecular Benzannulation | Convergent approach; reversed regioselectivity due to geometric constraints; yields a key phenol intermediate. | acs.org |

Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological activity. acs.org These studies involve synthesizing a series of analogs, or derivatives, where specific parts of the molecule are systematically modified, and then evaluating their biological effects. acs.org While extensive SAR studies focused specifically on a broad library of this compound analogs are not widely published, research on related furanocoumarins provides valuable insights into the structural features that govern activity.

For furanocoumarins isolated from Angelica archangelica, the substitution pattern on the core structure is critical for certain biological activities. For instance, studies on the inhibition of Butyrylcholinesterase (BuChE) have indicated that substitution at the C-8 position of the furanocoumarin skeleton is important for inhibitory activity. mdpi.com In contrast, simple coumarins and 5-substituted furanocoumarins from the same plant did not exhibit this effect. mdpi.com

Research on other angular furanocoumarins further illuminates SAR principles. A study involving the synthesis of N-containing derivatives of peucenidin (B1221383), a structurally similar angular 8,9-dihydrofuranocoumarin, demonstrated that the introduction of an amine function can significantly alter the compound's biological profile. researchgate.net The reaction of peucenidin with secondary amines led to the formation of 9-aminopeucenidin derivatives, with the 9-(dimethylaminomethyl) derivative showing notable sedative activity. researchgate.net This suggests that modifying the side chains attached to the dihydrofuran ring can be a fruitful strategy for generating new biological activities.

The general findings from SAR studies on related compounds indicate that:

The core coumarin structure is often essential for activity. worldbotanical.com

The type and position of substituents (e.g., prenyl groups, hydroxyl groups, ester side chains) on the furanocoumarin skeleton are key determinants of potency and selectivity. worldbotanical.com

Modifications to the side chains can drastically alter the pharmacological profile, potentially enhancing activity or introducing new biological effects. researchgate.net

The table below presents examples of derivatization on related furanocoumarin structures and the resulting impact on biological activity, illustrating the principles of SAR.

| Parent Compound | Structural Modification | Resulting Analog/Derivative | Observed Biological Activity Change | Reference |

|---|---|---|---|---|

| Generic C-8 Substituted Furanocoumarin | Presence of a substituent at the C-8 position | Imperatorin (B1671801), Heraclenol-2′-O-angelate | Showed BuChE inhibitory activity, unlike 5-substituted analogs. | mdpi.com |

| Peucenidin (Angular Dihydrofuranocoumarin) | Introduction of a dimethylaminomethyl group at the C-9 position | 9-(Dimethylaminomethyl)peucenidin | Exhibited significant sedative activity in animal models. | researchgate.net |

| Decursin (Pyranocoumarin) | Hydrolysis of the ester side chain | Decursinol | Showed much lower cytotoxic effects compared to the parent compound, highlighting the importance of the side chain. | worldbotanical.com |

Preclinical Pharmacological Research of Archangelicin and Its Derivatives

In Vitro Cellular and Molecular Investigations

Preclinical research into archangelicin (B1665600) and compounds derived from its source, the Angelica species, has revealed a spectrum of biological activities at the cellular and molecular level. These investigations form the foundational understanding of the compound's potential therapeutic applications.

This compound, as a constituent of Angelica species, has been evaluated within the context of the plant's essential oils and extracts for its antimicrobial properties. Studies on essential oil from Angelica officinalis (a synonym for Angelica archangelica) have demonstrated moderate antibacterial activity. umlub.pl The activity profile shows a slightly greater sensitivity for Gram-positive bacteria over Gram-negative bacteria. umlub.pl

Research indicates that the minimal inhibitory concentration (MIC) for Gram-positive strains such as Staphylococcus epidermidis, Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus ranges from 0.62 to 1.25 mg/ml. umlub.pl For Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Proteus mirabilis, the MIC values were observed to be between 1.25 and 2.5 mg/ml. umlub.pl The low ratio between the minimal bactericidal concentration (MBC) and the MIC suggests a bactericidal, rather than bacteriostatic, effect of the oil. umlub.pl

Table 1: Antibacterial Activity of Angelica officinalis Essential Oil

| Bacterial Strain | Type | MIC (mg/ml) |

|---|---|---|

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 0.62 - 1.25 |

| Staphylococcus aureus ATCC 25923 | Gram-positive | 0.62 - 1.25 |

| Bacillus subtilis ATCC 6633 | Gram-positive | 0.62 - 1.25 |

| Micrococcus luteus ATCC 10240 | Gram-positive | 0.62 - 1.25 |

| Escherichia coli ATCC 25922 | Gram-negative | 1.25 - 2.5 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 1.25 - 2.5 |

| Pseudomonas aeruginosa ATCC 9027 | Gram-negative | 1.25 - 2.5 |

| Proteus mirabilis ATCC 12453 | Gram-negative | 1.25 - 2.5 |

Data sourced from research on essential oil from A. officinalis. umlub.pl

The genus Angelica is recognized for its antifungal potential. researchgate.net While specific mechanistic studies on this compound are emerging, research on analogous compounds and extracts provides insight. For instance, allicin, another natural compound, demonstrates its antifungal action against Trichosporon asahii by damaging the cell morphology and ultrastructure. nih.gov This is accomplished by inducing the accumulation of intracellular reactive oxygen species (ROS), which leads to oxidative stress and disrupts the biosynthesis of the cell membrane and cell wall. nih.gov Transcriptome analysis has shown that this stress, combined with the overexpression of antioxidant enzymes and transporters, places a burden on the fungal cells, leading to their collapse. nih.gov Studies have also noted the antifungal effects of Angelica extracts against strains like Fusarium solani. cnjournals.com

Angelica archangelica has been identified in preclinical studies as possessing antiviral potential. researchgate.net The mechanisms by which its constituent compounds, such as this compound, may exert these effects can be understood through the broader lens of antiviral drug action. Common antiviral mechanisms include interfering with viral entry into host cells, inhibiting viral replication, and modulating host immune responses. mdpi.com

Many antiviral agents derived from plants function by blocking the virus's ability to attach to host cell receptors, thereby preventing infection. mdpi.com Another key mechanism is the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp). mdpi.comlongdom.org Nucleotide analogues, for example, can be incorporated into the viral RNA, causing premature chain termination and halting replication. longdom.org Some compounds interfere with host-regulated pathways that the virus hijacks for its own replication. nih.gov For viruses like Herpes Simplex, the mechanism can involve the inhibition of viral DNA polymerase, which stops the fusion of viral DNA. nih.gov

Furanocoumarins isolated from Angelica archangelica fruits have demonstrated significant antiproliferative activity. A study focusing on a tincture from the plant's fruits found a dose-dependent inhibitory effect on the human pancreas cancer cell line PANC-1, with an EC50 value of 28.6 µg/ml. researchgate.net

The primary active components identified were the furanocoumarins imperatorin (B1671801) and xanthotoxin, which are structurally related to this compound. researchgate.net These compounds proved to be highly antiproliferative, with EC50 values of 2.7 µg/ml (10 µM) for imperatorin and 3.7 µg/ml (17 µM) for xanthotoxin against PANC-1 cells. researchgate.net This suggests that furanocoumarins are the main contributors to the observed antiproliferative effects of the A. archangelica fruit tincture. researchgate.net Further research has corroborated the antiproliferative effects of Angelica on both pancreas and breast cancer cells. researchgate.net

Table 2: Antiproliferative Activity of A. archangelica Fruit Components on PANC-1 Cells

| Compound/Extract | EC50 Value (µg/ml) | EC50 Value (µM) |

|---|---|---|

| A. archangelica Tincture | 28.6 | N/A |

| Imperatorin | 2.7 | 10 |

| Xanthotoxin | 3.7 | 17 |

Data represents the concentration required for 50% inhibition of PANC-1 cell proliferation. researchgate.net

A key mechanism behind the antitumor potential of compounds like this compound is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in cancer cells. The balance between cell cycle arrest and the induction of apoptosis is crucial in preventing the formation of tumors. researchgate.net

Research on various natural compounds shows they can induce apoptosis through both intrinsic and extrinsic pathways. frontiersin.org This is often evidenced by the activation of initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), which in turn activate executioner caspases like caspase-3, leading to cell death. frontiersin.org

Furthermore, these compounds can cause cell cycle arrest at different phases. For instance, some agents block cell cycle progression at the G1 phase, which is associated with an accumulation of underphosphorylated retinoblastoma protein and p27KIP1. nih.gov Others induce arrest at the G2/M phase, which can be linked to the generation of reactive oxygen species (ROS). frontiersin.orgmdpi.com In some cancer cell lines, this G2/M arrest is accompanied by the downregulation of cyclin A and cyclin B1 and the upregulation of the p21WAF1/CIP1 inhibitor. mdpi.com The induction of apoptosis can be caspase-dependent, as demonstrated by the inhibition of cell death when a pan-caspase inhibitor is used. mdpi.com

Compounds from Angelica species have been investigated for their ability to inhibit pathways associated with tumor promotion and carcinogenesis. researchgate.net One of the fundamental processes in tumor promotion is chronic inflammation, which can drive tumorigenesis by causing mutations and epigenetic changes that silence tumor suppressor genes. mdpi.com

Signaling pathways such as those involving NF-κB and STAT3 are critical in this process. mdpi.com The inhibition of these pathways is a key strategy for suppressing tumor growth. mdpi.com Another mechanism involves targeting the epidermal growth factor receptor (EGFR), which is often overexpressed in carcinomas and contributes to the malignant phenotype. nih.gov Inhibitors of EGFR can block its activation, leading to a cytostatic effect and, at higher concentrations, an increase in apoptosis. nih.gov Research into principles from Angelica keiskei has shown an ability to inhibit tumor promotion, partly through the inhibition of carcinogen activation pathways. researchgate.net

Antitumor and Antiproliferative Modulations in Cancer Cell Lines

Modulation of Multidrug Resistance Mechanisms, including P-glycoprotein Inhibition

This compound has emerged as a compound capable of modulating multidrug resistance (MDR), a significant hurdle in the effective treatment of cancer with chemotherapy. nih.govnih.gov MDR is frequently caused by the increased production of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, leading to lower intracellular drug levels and reduced effectiveness. mdpi.commdpi.com Scientific evidence suggests that this compound can interfere with this resistance mechanism. nih.gov

A key study has shown that this compound can suppress both the activity and the production of P-gp. nih.gov This twofold effect results in decreased resistance of leukemia cell lines to chemotherapy drugs like doxorubicin. nih.gov By hindering P-gp, this compound facilitates a higher concentration of anticancer drugs inside the cells, thereby reinstating their cell-killing capabilities. nih.govnih.gov The primary methods for overcoming P-gp mediated resistance involve blocking its function or reducing its presence, both of which have been observed with this compound treatment. nih.gov

| Compound | Mechanism of Action | Effect on Multidrug Resistance | Cell Line |

|---|---|---|---|

| This compound | Inhibition of P-glycoprotein function and expression | Reduces resistance to doxorubicin | K562/A02 (leukemia) nih.gov |

Anti-inflammatory Response Modulation in Immunological Cell Models

This compound has shown promise in its ability to modulate anti-inflammatory responses in laboratory models using immune cells. thieme-connect.desci-hub.seresearchgate.net The inflammatory response is a complex biological event that involves a variety of immune cells and signaling molecules. nih.govfrontiersin.org Laboratory studies have indicated that this compound can influence these complex pathways. thieme-connect.desci-hub.se For example, the therapeutic benefits of Angelica archangelica, the plant from which this compound is sourced, are thought to be partially due to its anti-inflammatory characteristics. sci-hub.se These effects are associated with the regulation of immune cell functions and the synthesis of molecules that promote inflammation. mdpi.comdovepress.comnih.gov

Antioxidant Mechanisms and Oxidative Stress Mitigation in Cellular Systems

This compound has been documented to possess antioxidant capabilities and the capacity to lessen oxidative stress within cellular environments. researchgate.net Oxidative stress is a condition that occurs when there is an excess of reactive oxygen species (ROS) and the cell's antioxidant defenses are unable to neutralize them effectively. frontiersin.orgnih.gov This state of imbalance can result in damage to vital cellular components such as lipids, proteins, and DNA. nih.govmdpi.com

Studies have shown that this compound can help to counteract oxidative stress. researchgate.net This finding is in line with the recognized antioxidant effects of flavonoids and other phenolic compounds present in plants such as Angelica archangelica. bioline.org.br The way these compounds work as antioxidants often includes neutralizing free radicals and strengthening the body's own antioxidant defense mechanisms. mdpi.comnih.govnih.gov Research on related plant extracts has demonstrated a decrease in lipid peroxidation, which is a primary indicator of oxidative damage. researchgate.net

Neuropharmacological Target Engagement (e.g., Cholinesterase and Monoamine Oxidase A (MAO-A) Inhibition)

This compound has been explored for its capacity to interact with targets in the nervous system, such as the enzymes cholinesterase and monoamine oxidase A (MAO-A). sci-hub.senih.gov Blocking these enzymes is a known approach for treating a range of neurological and psychiatric conditions. frontiersin.orgnih.govscirp.org For instance, cholinesterase inhibitors are utilized in Alzheimer's disease treatment to elevate the levels of the neurotransmitter acetylcholine. dovepress.com

MAO-A inhibitors are used to treat depression and anxiety by boosting the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. scirp.orgdovepress.com Initial research has indicated that compounds derived from Angelica archangelica, including furanocoumarins like this compound, have the ability to inhibit cholinesterase. sci-hub.seresearchgate.net The development of drugs that can inhibit both cholinesterase and MAO simultaneously highlights the potential therapeutic value of such dual-action inhibitors. nih.govdovepress.com

Gastrointestinal Protective Effects at the Cellular and Enzymatic Levels

This compound has been linked to protective effects on the gastrointestinal system at the cellular and enzymatic levels. sci-hub.seresearchgate.net The gastrointestinal tract possesses its own antioxidant mechanisms to defend against oxidative stress. mdpi.com Extracts from Angelica archangelica, which contain this compound, have a history of use in traditional medicine for a variety of digestive issues. researchgate.net

Modern scientific research has started to validate these traditional applications. For example, extracts of Angelica archangelica have been found to have cell-protective properties and to shield the liver from the oxidative damage caused by alcohol. researchgate.net This protective effect on the liver is associated with a decrease in lipid peroxidation and the regulation of liver enzymes. researchgate.net The positive impact of the plant on the digestive system is credited to its active constituents, including coumarins. sci-hub.se

Radioprotective Cellular Responses

This compound has been recognized for its ability to trigger protective responses in cells exposed to radiation. sci-hub.se Ionizing radiation can inflict substantial damage to cells, either by directly harming macromolecules such as DNA or indirectly by producing reactive oxygen species (ROS). nih.gov Radioprotective agents are substances that can help to reduce this damage. nih.gov

The ways in which radioprotectors work often involve neutralizing free radicals, enhancing the body's antioxidant defenses, and promoting DNA repair mechanisms. bioline.org.brnih.gov The radioprotective qualities of Angelica archangelica have been observed in early-stage scientific research. sci-hub.se This protective action is thought to be a result of the antioxidant characteristics of its chemical components, which can help to counteract the harmful effects of ROS generated by radiation and aid in the recovery of cells. nih.govmdpi.com

In Vivo Animal Model Studies

For instance, the anti-inflammatory and immune-regulating properties of various natural compounds have been evaluated in animal models of inflammation and immune reactions. frontiersin.orgnih.gov In a similar vein, the neuroprotective benefits of compounds are frequently first established in animal models of neurological conditions. mdpi.com The liver-protective effects of Angelica archangelica extract against alcohol-induced damage have been shown in mice, with a noted decrease in markers of oxidative stress. researchgate.net Additionally, the plant's extracts have been tested for their anti-anxiety and anti-seizure activities in animal studies. sci-hub.se

| Compound/Extract | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Angelica archangelica extract | Mice | Hepatoprotective against ethanol-induced toxicity | researchgate.net |

| Angelica archangelica extract | Not Specified | Anti-anxiety and anticonvulsant activity | sci-hub.se |

Evaluation of Antitumor Potential in Established Rodent Models

The antitumor capabilities of this compound and extracts containing it have been investigated in established rodent models, which are crucial for preclinical assessment of potential cancer therapies. phytojournal.com These in vivo models, including humanized mice that bear human genes or tissues, allow for the study of drug efficacy in a complex biological system that can mimic aspects of human cancers. nih.gov

Research involving leaf extracts of Angelica archangelica, a known source of this compound, has demonstrated notable antitumor activity in vivo. In one study using a mouse breast cancer model, animals were injected with Crl mouse breast cancer cells. researchgate.netnih.gov The group of mice fed the A. archangelica leaf extract showed a significant reduction in tumor growth compared to the control group. researchgate.netnih.gov Specifically, in the experimental group, 9 out of 11 mice developed either no tumors or very small ones, a stark contrast to the control animals which developed significantly larger tumors. nih.gov While the extract proved to have antiproliferative effects, the study noted that this antitumor activity could not be solely attributed to the furanocoumarins, such as this compound, present in the extract, suggesting a more complex mechanism or the synergistic action of multiple constituents. researchgate.netnih.gov

In a separate study, the ethanol (B145695) extract of Lavandula angustifolia was tested in mice with induced breast cancer, showcasing a 43.29% reduction in tumor size in the treated group, which provides a comparative example of how such in vivo studies are conducted and their outcomes measured. mdpi.com Further research has highlighted the potential of furanocoumarins like this compound to act as antitumor agents. researchgate.net For instance, other bioactive compounds from Angelica species have shown anti-tumor-promoting activities in mouse skin carcinogenesis models. escholarship.org

Table 1: Antitumor Potential in Rodent Models

| Study Focus | Animal Model | Cell Line | Treatment | Key Findings | Citation |

|---|---|---|---|---|---|

| A. archangelica leaf extract | Mice | Crl mouse breast cancer | Oral administration of leaf extract | Marked reduction in tumor growth; 9 of 11 mice developed no or very small tumors. | researchgate.netnih.gov |

| A. archangelica root extract | Mice | 4T1 breast cancer cells | Gavage administration of crude extract | Significantly decreased tumor growth compared with untreated animals. | researchgate.net |

Neurobehavioral and Antianxiety Effects in Preclinical Animal Models

The neurobehavioral effects of this compound and its parent plant extracts have been assessed using various preclinical animal models designed to evaluate anxiety and depression. slideshare.net These models are based on the principle that anxious rodents display specific, measurable behaviors, such as avoidance of open or brightly lit spaces. slideshare.netherbmedpharmacol.com

One of the most common models is the elevated plus-maze (EPM), which consists of two open arms and two enclosed arms. nih.gov Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. nih.gov In studies using methanolic extracts from different parts of Angelica archangelica, rats treated with the extracts showed a significant increase in the percentage of time spent and entries in the open arms, similar to the effects of the standard anxiolytic drug diazepam. nih.gov

Another model, the elevated T-maze, is used to assess generalized anxiety by measuring inhibitory avoidance and one-way escape behaviors. nih.gov Successive extracts of A. archangelica demonstrated an anxiolytic-like profile in this test, increasing one-way escapes and decreasing inhibitory avoidance in rats. nih.gov The aqueous and methanol (B129727) extracts were found to be the most potent. nih.gov The forced swimming test, primarily a model for antidepressant activity, also revealed anxiolytic-like effects, with extracts increasing climbing and swimming time while decreasing immobility. nih.gov

Furthermore, research has specifically investigated the antidepressant potential of isolated compounds from A. archangelica. In a mouse model of reserpine-induced depression, both angelicin (B190584) and bergapten (B1666803) showed appreciable antidepressant activity. acs.org This effect was linked to the inhibition of monoamine oxidase A (MAO-A) activity in the brain. acs.org

Table 2: Anxiolytic Effects in Preclinical Models

| Model | Animal | Treatment | Measured Parameters | Results | Citation |

|---|---|---|---|---|---|

| Elevated Plus Maze (EPM) | Rats | Methanolic extracts of A. archangelica | Time spent and entries in open/closed arms | Increased time and entries in open arms, indicating anxiolytic activity. | nih.gov |

| Elevated T-Maze | Rats | Successive extracts of A. archangelica | One-way escape, inhibitory avoidance | Increased one-way escape and decreased inhibitory avoidance. | nih.gov |

| Forced Swimming Test | Rats | Successive extracts of A. archangelica | Immobility time, climbing time, swimming time | Decreased immobility and increased active behaviors, suggesting anxiolytic/antidepressant effects. | nih.gov |

| Reserpine-Induced Depression | Mice | Angelicin, Bergapten (isolated from A. archangelica) | MAO-A activity | Reduced brain MAO-A activity, indicating an antidepressant effect. | acs.org |

Hepatoprotective Efficacy in Models of Hepatic Injury

The liver-protective effects of Angelica archangelica extracts, which contain this compound, have been studied in animal models of chemically-induced liver damage. researchgate.net These models are essential for evaluating potential hepatoprotective agents. openveterinaryjournal.com A common method involves using toxins like carbon tetrachloride (CCl4) or ethanol to induce acute or chronic liver injury in rodents, leading to conditions such as oxidative stress, inflammation, and cell death that mimic human liver diseases. researchgate.netopenveterinaryjournal.commdpi.com

In a study investigating chronic ethanol-induced hepatotoxicity, ICR mice treated with an extract of Angelica archangelica (AAA) showed significant protection against liver damage. researchgate.net The ethanol administration caused a marked increase in hepatic lipid peroxidation, measured by the presence of malondialdehyde (MDA), a key indicator of oxidative stress. researchgate.net Treatment with the A. archangelica extract was found to inhibit the formation of MDA in mouse liver homogenates, suggesting its hepatoprotective effect is mediated, at least in part, through the inhibition of oxygen free radicals that cause lipid peroxidation. researchgate.net This antioxidant action indirectly protects the liver from oxidative damage. researchgate.net Furanocoumarins, including this compound, are cited as constituents responsible for this hepatoprotective activity. researchgate.net

The mechanisms of hepatoprotection often involve enhancing the cell's natural antioxidant defense systems, scavenging free radicals, and reducing inflammation. nih.gov Studies on other natural compounds, such as curcumin (B1669340) and allicin, in similar CCl4-induced liver injury models have shown that they work by mitigating histological damage, reducing pro-inflammatory cytokines, and restoring antioxidant enzyme activities. mdpi.comfrontiersin.org These findings provide a framework for understanding the potential pathways through which this compound may exert its hepatoprotective effects.

Table 3: Hepatoprotective Effects in Animal Models

| Model of Injury | Animal Model | Treatment | Key Biomarker | Outcome | Citation |

|---|---|---|---|---|---|

| Chronic Ethanol-Induced Hepatotoxicity | ICR Mice | Angelica archangelica extract (AAA) | Malondialdehyde (MDA) | Inhibited MDA formation, indicating reduced lipid peroxidation and protection from oxidative stress. | researchgate.net |

Anticonvulsant Activities in Pharmacological Seizure Models

The anticonvulsant properties attributed to Angelica archangelica and its constituents are evaluated using established pharmacological seizure models in rodents. researchgate.netsci-hub.se These models are predictive of potential clinical efficacy against different types of epilepsy. mdpi.comscielo.br The traditional use of the plant for treating epilepsy, known as Apasmara in Ayurvedic medicine, has prompted modern scientific investigation. sci-hub.seresearchgate.net

Commonly employed screening models include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov The MES test induces a generalized tonic-clonic seizure and is a model for grand mal epilepsy, while the scPTZ test is used to identify agents effective against absence seizures. scielo.brnih.gov Another important model is the 6 Hz psychomotor seizure test, which is considered a model for therapy-resistant partial seizures. mdpi.commdpi.com

Table 4: Common Pharmacological Seizure Models

| Model | Induction Method | Type of Seizure Mimicked | Relevance | Citation |

|---|---|---|---|---|

| Maximal Electroshock (MES) | Electrical stimulation via ear electrodes | Generalized tonic-clonic (grand mal) | Screens drugs that prevent seizure spread. | scielo.brnih.govfrontiersin.org |

| Subcutaneous Pentylenetetrazole (scPTZ) | Chemical induction with pentylenetetrazole | Absence seizures (petit mal) | Screens drugs that elevate seizure threshold. | mdpi.comnih.gov |

| 6 Hz Seizure Test | Low-frequency electrical stimulation | Psychomotor, therapy-resistant partial seizures | Identifies agents effective against drug-resistant epilepsy. | mdpi.commdpi.com |

Modulation of Pain Pathways in Animal Models, such as Fibromyalgia

The potential of this compound-containing extracts to modulate pain has been explored in animal models of fibromyalgia, a condition characterized by chronic widespread pain. medigraphic.comnih.gov Developing animal models for fibromyalgia is challenging, but several have been established that mimic key symptoms like widespread hyperalgesia without significant peripheral tissue injury. nih.gov

One such model is reserpine-induced myalgia (RIM), where repeated injections of reserpine (B192253) in mice lead to long-lasting pain-related behaviors. researchgate.netmdpi.com This model is used to test the efficacy of various therapeutic agents, including plant-based products. mdpi.com Research has been conducted to investigate the in vivo role of an optimized methanol extract from Angelica archangelica roots in a reserpine-induced fibromyalgia mouse model. researchgate.net The study found that treatment with the Angelica archangelica extract significantly attenuated the reserpine-induced increase in serum cytokine levels and brain oxidative stress. researchgate.net This suggests that the extract exerts its beneficial effects in this fibromyalgia model by mitigating the oxidative stress-mediated inflammatory cascade. researchgate.net

Another model involves intramuscular injection of acidified saline, which produces bilateral and long-lasting mechanical hyperalgesia, mimicking the chronic widespread pain of fibromyalgia. nih.gov These models allow for the assessment of both sensory dimensions of pain (e.g., thermal hyperalgesia) and affective dimensions (e.g., anxiety- and depression-like behaviors). mdpi.com The findings from studies using A. archangelica extracts support the application of this therapeutic strategy for conditions involving nociplastic pain like fibromyalgia. researchgate.netmdpi.com

Table 5: Pain Modulation in Fibromyalgia Animal Models

| Model | Animal | Treatment | Key Findings | Implied Mechanism | Citation |

|---|---|---|---|---|---|

| Reserpine-Induced Myalgia (RIM) | Mice | Methanol extract of A. archangelica roots | Halted the rise in serum cytokine levels and brain oxidative stress. | Attenuation of oxidative stress-mediated inflammatory cascade. | researchgate.net |

Mechanistic Insights into this compound’s Biological Actions

Ligand-Target Interactions and Molecular Docking Studies

Molecular docking is a computational technique that plays a vital role in modern drug discovery by predicting the interaction between a small molecule (the ligand) and a biological macromolecule (the receptor), such as a protein or enzyme. mdpi.comnih.gov This in silico method simulates the binding process at an atomic level, helping to identify potential drug candidates, understand mechanisms of action, and delineate structure-activity relationships. mdpi.comopenaccessjournals.com The process involves using search algorithms to explore possible binding poses of the ligand within the target's active site and then using scoring functions to estimate the binding affinity for each pose. openaccessjournals.comnih.gov

Molecular docking studies have been employed to elucidate the mechanisms behind the pharmacological activities of this compound and related compounds. One significant study focused on the antidepressant effects of compounds isolated from A. archangelica. acs.org The research performed molecular docking of angelicin and bergapten with the enzyme monoamine oxidase A (MAO-A), a key target for antidepressant drugs. acs.org The results of the docking study were consistent with in vivo findings, which showed that these compounds inhibited MAO-A activity in the brains of mice in a model of depression. acs.org This suggests that the antidepressant action of angelicin is likely mediated through its direct interaction with and inhibition of the MAO-A enzyme.

In a similar vein, docking studies have been used to explain the anticonvulsant activity of other compounds by modeling their interaction with the benzodiazepine (B76468) (BZD) binding site of the GABAA receptor. frontiersin.org Such studies provide a structural basis for the observed biological effects and can guide the design of more potent and specific derivatives. For this compound, its potential interaction with other targets, such as acetylcholinesterase, has also been an area of interest, further highlighting the utility of molecular docking in exploring its polypharmacological profile. researchgate.net

Table 6: Molecular Docking Study of Angelicin

| Ligand | Protein Target | Biological Activity Investigated | Docking Result | Citation |

|---|---|---|---|---|

| Angelicin | Monoamine Oxidase A (MAO-A) | Antidepressant | Predicted favorable interaction, consistent with in vivo inhibition of MAO-A activity. | acs.org |

Elucidation of Intracellular Signaling Pathways and Molecular Crosstalk

The biological activities of this compound and its derivatives are underpinned by their interaction with and modulation of complex intracellular signaling networks. Research indicates that these compounds can influence key pathways involved in inflammation and cellular regulation.

One of the principal signaling pathways identified in the context of angelicin's activity is the Nuclear Factor-kappa B (NF-κB) pathway. Angelicin has been observed to exert anti-inflammatory effects through the activation of this pathway researchgate.net. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in immune responses, inflammation, and cell survival. Its activation by angelicin suggests a mechanism by which this furanocoumarin can modulate inflammatory processes at the cellular level.

While direct modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways by this compound has not been extensively detailed in the available literature, these pathways are fundamental to many cellular processes that can be influenced by furanocoumarins. The MAPK/ERK and PI3K/Akt pathways are critical regulators of cell proliferation, differentiation, survival, and apoptosis nih.govmdpi.com. These pathways often exhibit crosstalk with the NF-κB pathway, suggesting that the effects of this compound on NF-κB could potentially influence or be influenced by MAPK and PI3K/Akt signaling nih.gov. For instance, the activation of PI3K leads to the phosphorylation and activation of Akt, which can then trigger a cascade of downstream effects, including the regulation of transcription factors that control cellular responses wikipedia.orgqiagen.com. Deregulation of these pathways is common in various diseases, and they represent important targets for therapeutic intervention mdpi.com. Further research is required to delineate the specific interactions and crosstalk between this compound and the MAPK and PI3K/Akt pathways.

Enzymatic Inhibition Kinetics and Specificity

The interaction of this compound with various enzymes has been a subject of preclinical investigation, particularly in the context of its potential therapeutic effects. The primary focus has been on enzymes involved in neurotransmission and purine (B94841) metabolism, such as cholinesterases and xanthine (B1682287) oxidase.

Studies investigating the cholinesterase inhibitory activity of compounds from Angelica archangelica have revealed important structure-activity relationships. Research indicates that this compound, being a simple coumarin (B35378), does not exhibit inhibitory activity against butyrylcholinesterase (BuChE) mdpi.com. This specificity is highlighted by the finding that only C-8 substituted furanocoumarins from the same plant, such as imperatorin and heraclenol-2′-O-angelate, show BuChE inhibition mdpi.comresearchgate.net. Similarly, while extracts from Angelica archangelica have shown some effect against acetylcholinesterase (AChE), the contribution of furanocoumarins like this compound to this activity is considered minor nih.gov.

Regarding xanthine oxidase (XO), an enzyme critical in the metabolic pathway that produces uric acid, various phenolic and furanocoumarin compounds have been studied as potential inhibitors. While specific kinetic values such as the inhibition constant (Ki) for this compound are not prominently available, the general class of coumarins has been investigated. The mode of inhibition for related compounds has been determined through kinetic analyses, such as Lineweaver-Burk plots, which help to distinguish between competitive, non-competitive, and other types of inhibition researchgate.netnih.govherbmedpharmacol.com. For an inhibitor, the Ki value represents the concentration required to produce half-maximum inhibition and is a measure of the inhibitor's potency nih.govbiorxiv.org.

The following table summarizes the reported inhibitory activities of this compound against these enzymes.

| Enzyme | Compound | Inhibitory Activity | Kinetic Parameters (Ki) | Inhibition Type | Source(s) |

| Butyrylcholinesterase (BuChE) | This compound | No inhibitory effect observed | Not Applicable | Not Applicable | mdpi.com |

| Acetylcholinesterase (AChE) | This compound | Considered to have a minor role in the extract's overall weak inhibition | Not Reported | Not Reported | nih.gov |

| Xanthine Oxidase (XO) | This compound | Investigated, but specific inhibitory data and kinetic parameters are not detailed in available literature. | Not Reported | Not Reported |

DNA and Protein Interaction Dynamics (Contextual to Mechanism of Action)

The pharmacological effects of this compound are also linked to its interactions with macromolecules like proteins and DNA. These interactions can alter the function of these molecules, leading to downstream cellular effects.

A significant area of research has been the binding of furanocoumarins to plasma proteins, which affects their distribution and availability in the body. Studies using equilibrium dialysis have demonstrated that angelicin, along with other furocoumarins, binds extensively to human serum albumin (HSA) nih.gov. This binding is characterized by a high percentage of the drug being bound, typically ranging from 84% to 97% nih.gov. The interaction is also specific, with a limited number of binding sites (n) on the albumin molecule, approximately 1 to 2.4 nih.gov. The strength of this interaction is quantified by the association constant (Ka), which for angelicin's binding to albumin has been determined, reflecting a high affinity nih.gov. The binding of a drug to plasma proteins like albumin is a critical pharmacokinetic parameter, as only the unbound fraction is generally considered biologically active derangedphysiology.comisfcppharmaspire.com.

Beyond plasma proteins, angelicin has been shown to interact with cellular proteins. For instance, it has been found to inhibit the polymerization of tubulin, a key component of the cytoskeleton researchgate.net. This action can disrupt cellular processes that depend on microtubule dynamics, such as cell division, which may contribute to its observed anti-cancer properties researchgate.net.

While direct covalent binding to DNA is a known mechanism for some photochemically activated furanocoumarins, the interaction of this compound with DNA under non-photoactivated conditions is less characterized. The primary mechanism of action for its anti-inflammatory and anti-cancer effects appears to be mediated more through the modulation of signaling pathways and protein function rather than direct DNA damage researchgate.net. Interactions between small molecules and DNA can occur through various non-covalent means, such as intercalation between base pairs or binding to the minor groove, which can modulate DNA replication and transcription researchgate.net. However, specific studies detailing these types of interactions for this compound are not prominent.

The table below presents data on the interaction of angelicin with human serum albumin.

| Protein | Ligand | Binding Sites (n) | Association Constant (Ka) (M-1) | Method | Source(s) |

| Human Serum Albumin | Angelicin | 1 - 2.4 | 1.2 x 104 - 1.9 x 105 (range for furocoumarins) | Equilibrium Dialysis | nih.gov |

Structure-Activity Relationships (SAR) Governing Observed Pharmacological Profiles

The study of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a compound like this compound influences its biological activity drugdesign.orggardp.orgwikipedia.org. For the furanocoumarin class of compounds, specific structural features have been identified as being important for their pharmacological effects.

The fundamental furanocoumarin scaffold, which consists of a furan (B31954) ring fused with a coumarin, is essential for the activity of these molecules. Angelicin possesses an angular furanocoumarin structure, which distinguishes it from linear furanocoumarins like psoralen (B192213). This angular geometry can influence how the molecule fits into the binding sites of target proteins and enzymes.

Research on various furanocoumarins has provided insights into the role of different substituents on their activity. For example, in the context of antifungal activity, the presence of methoxy (B1213986) groups at positions C-5 and C-8, as well as the angular nature of the furanocoumarin structure, have been found to be beneficial nih.gov. In studies on the antiproliferative activity of other linear furanocoumarins, the presence of a free hydroxyl group on a lipophilic side chain attached to C-5 was deemed essential mdpi.com.

For angelicin derivatives, the core angelicin scaffold itself has been identified as a key pharmacophore, essential for its biological effects nih.gov. Modifications to this core structure can lead to changes in potency and selectivity. Medicinal chemists utilize SAR data to guide the synthesis of new analogues with improved therapeutic profiles, aiming to enhance desired activities while minimizing potential toxicities gardp.org.

The following table summarizes key structural features of furanocoumarins and their influence on biological activity, providing context for the SAR of this compound.

| Structural Feature | Influence on Biological Activity | Example Compound Class/Activity | Source(s) |

| Angular Furanocoumarin Scaffold | Essential pharmacophore for certain biological activities. | Angelicin derivatives | nih.gov |

| Methoxy Groups (at C-5 and C-8) | Beneficial for antifungal activity. | Furanocoumarins | nih.gov |

| Angular Structure | Beneficial for antifungal activity. | Furanocoumarins | nih.gov |

| Free Hydroxyl on C-5 Side Chain | Essential for in vitro antiproliferative activity. | Linear furanocoumarins | mdpi.com |

Advanced Analytical and Methodological Approaches in Archangelicin Research

Chromatographic Method Development for Archangelicin (B1665600) Profiling

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation and quantification from intricate biological extracts.

High-Performance Liquid Chromatography (HPLC) Fingerprinting and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. researchgate.netresearchgate.net HPLC methods, often coupled with a photodiode array (PDA) detector, are developed to create chemical fingerprints of extracts containing this compound. phcog.com This fingerprinting approach allows for the qualitative assessment and comparison of different samples. phcog.com For quantitative analysis, HPLC methods are validated for accuracy, precision, repeatability, and recovery to ensure reliable measurements of this compound content. phcog.com The separation is typically achieved on a C18 column with a mobile phase gradient, often consisting of an acidified aqueous solution and acetonitrile (B52724). phcog.com These methods are essential for the quality control of herbal preparations and for determining the concentration of this compound in various samples. phcog.com

A typical HPLC system for this compound analysis might include:

| Component | Specification |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile and acidified water |

| Detector | Photodiode Array (PDA) or UV |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds, including derivatives of this compound. thermofisher.comwikipedia.org While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization techniques can be employed to enhance its volatility. researchgate.netjfda-online.com This process involves chemically modifying the molecule, for instance, through silylation or acylation, to make it suitable for the gas chromatographic environment. researchgate.netjfda-online.com

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns. thermofisher.comwikipedia.org This technique is particularly useful for identifying and quantifying this compound derivatives and other volatile components that may be present in a sample matrix. thermofisher.comnih.gov

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopic methods are indispensable for the detailed structural characterization and quantification of this compound.

Advanced NMR Pulse Sequences for Comprehensive Structural Elucidation in Complex Biological Extracts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules like this compound. unica.it Advanced NMR pulse sequences, including multidimensional techniques, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. unica.itomicsonline.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign proton (¹H) and carbon-¹³ (¹³C) signals and to establish through-bond correlations. nih.gov These experiments are crucial for unambiguously determining the complex structure of this compound, especially when it is present within intricate biological extracts. unica.it The development of new pulse sequences continues to enhance the resolution and sensitivity of NMR experiments, facilitating the study of complex molecular systems. omicsonline.orgweebly.comnanalysis.com

High-Resolution Mass Spectrometry (HRMS) for Precise Metabolite Identification